molecular formula C10H5NO2 B13690282 2-oxo-2H-chromene-7-carbonitrile

2-oxo-2H-chromene-7-carbonitrile

Cat. No.: B13690282
M. Wt: 171.15 g/mol
InChI Key: CIEPXEIVEFWMIL-UHFFFAOYSA-N
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Description

2-oxo-2H-chromene-7-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromene-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed for the reduction of this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, and 3-aroylcoumarins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromene-7-carbonitrile stands out due to its unique structural features and diverse applications in various fields. Its ability to undergo multiple chemical reactions and form a wide range of derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

2-oxochromene-7-carbonitrile

InChI

InChI=1S/C10H5NO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H

InChI Key

CIEPXEIVEFWMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C#N

Origin of Product

United States

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